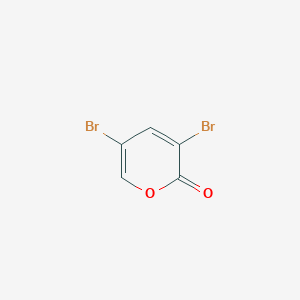

3,5-dibromo-2H-Pyran-2-one

Overview

Description

3,5-Dibromo-2H-Pyran-2-one: is a brominated derivative of 2H-pyran-2-one, a six-membered cyclic ester. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyran ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 2H-Pyran-2-one: One common method involves the bromination of 2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

Bromodecarboxylation of 2-Pyrone Carboxylic Acid: Another method involves the bromodecarboxylation of 2-pyrone carboxylic acid using N-bromosuccinimide and lithium acetate in aqueous acetonitrile.

Industrial Production Methods: Industrial production methods for 3,5-dibromo-2H-pyran-2-one typically involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,5-Dibromo-2H-pyran-2-one can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Cycloaddition Reactions: This compound is also known to participate in Diels-Alder cycloaddition reactions due to its dienophilic nature.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Cycloaddition: Diels-Alder reactions are usually performed in the presence of electron-rich dienes under thermal or catalytic conditions.

Major Products:

Substitution Reactions: The major products are substituted pyranones where the bromine atoms are replaced by the nucleophiles.

Cycloaddition Reactions: The major products are cycloadducts formed by the addition of dienes to the pyranone ring.

Scientific Research Applications

Synthetic Applications

Diels-Alder Reactions

One of the most notable applications of 3,5-dibromo-2H-pyran-2-one is its use as a highly reactive ambident diene in Diels-Alder cycloadditions. Studies have shown that it is more reactive and stereoselective than its monobromo counterparts, leading to the formation of bicyclic adducts with higher yields and selectivity. The compound's ability to participate in both normal and inverse electron-demand Diels-Alder reactions makes it versatile for synthesizing complex structures .

Reactivity Comparison

The reactivity of this compound compared to other bromo-substituted 2H-pyran-2-ones is summarized in the following table:

| Compound | Reactivity Level |

|---|---|

| This compound | Highest reactivity |

| 5-Bromo-2H-pyran-2-one | Moderate reactivity |

| 3-Bromo-2H-pyran-2-one | Lowest reactivity |

This hierarchy indicates that the presence of bromine substituents at both the 3 and 5 positions enhances the compound's ability to undergo cycloaddition reactions efficiently .

Mechanistic Insights

Computational Studies

Theoretical investigations using density functional theory (DFT) have provided insights into the mechanisms underlying the Diels-Alder reactions involving this compound. These studies indicate that the activation free energies for these cycloadditions are lower than those for reactions involving monobromo variants. The preferred regioselectivity and stereochemistry were attributed to the electronic effects of the bromine substituents, which stabilize certain transition states during the reaction .

Case Studies

Case Study 1: Synthesis of Bicyclic Lactones

A series of experiments demonstrated that this compound could be reacted with various dienophiles to yield bicyclic lactones with high regioselectivity. For instance, when reacted with vinyl acetate, the product distribution favored endo-selective adducts due to secondary orbital interactions .

Case Study 2: Stereochemical Outcomes

In another study focusing on Diels-Alder reactions with different dienophiles, it was observed that varying steric hindrance affected the diastereofacial selectivity. Smaller dienophiles led to higher selectivity for endo products, while larger substituents resulted in a more balanced outcome between endo and exo products .

Mechanism of Action

The mechanism of action of 3,5-dibromo-2H-pyran-2-one involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The bromine atoms at the 3 and 5 positions make the compound highly reactive towards nucleophiles and dienes. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures .

Comparison with Similar Compounds

3-Bromo-2H-Pyran-2-one: This compound has only one bromine atom and is less reactive compared to 3,5-dibromo-2H-pyran-2-one.

2H-Pyran-2-one: The parent compound without any bromine atoms.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .

Biological Activity

3,5-Dibromo-2H-pyran-2-one, also known as dihydropyranone, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial and antitumor properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses the molecular formula and is characterized by a six-membered heterocyclic ring containing one oxygen atom and two bromine substituents at positions 3 and 5. This configuration contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antitumor Activity

In addition to its antimicrobial properties, this compound has demonstrated potential antitumor activity. Studies suggest that the compound may inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound exhibited a dose-dependent response in inhibiting the growth of breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to engage in Diels-Alder reactions as an ambident diene. This reactivity allows it to form various bicyclic structures that may enhance its biological efficacy. Theoretical studies using density functional theory (DFT) have shown that this compound undergoes cycloaddition reactions with both electron-rich and electron-poor dienophiles, resulting in high yields and selectivity for certain products .

Table 2: Diels-Alder Reaction Products

| Dienophile | Product Yield (%) | Selectivity Ratio (endo/exo) |

|---|---|---|

| Vinyl acetate | 84 | 94:6 |

| N-vinylphthalimide | 90 | 76:24 |

| Propenenitrile | 69 | 100:0 |

Properties

IUPAC Name |

3,5-dibromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXYPWZJEXLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?

A1: This finding is significant because it highlights a method for the selective functionalization of this compound. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of this compound derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []

Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for this compound derivatives in other fields?

A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of this compound derivatives in fields like medicinal chemistry, materials science, or agriculture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.